6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
Description
Properties
CAS No. |
58315-18-7 |
|---|---|
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3 |
InChI Key |
GCSRGLDJYXQOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=CC(=NC=C12)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Method 1: Hydrogenation of Imine Precursors
A pivotal approach derives from the catalytic hydrogenation of imine intermediates, as demonstrated in the synthesis of 6-chloro-3-pyridylmethylamines. Adapting this method, 6-chloro-3-methylpyridine-4,5-diamine is treated with a ketone to form a Schiff base, which undergoes hydrogenation over a platinum catalyst (2% Pt/C) in ethanol at 40–60°C under 4–6 atm H₂. This step ensures selective reduction of the imine bond without dechlorination, achieving yields >90%.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | 2% Pt/C |
| Solvent | Ethanol |
| Temperature | 40–60°C |
| H₂ Pressure | 4–6 atm |
| Yield | 90–94% |
This method’s success hinges on the platinum catalyst’s ability to suppress dechlorination, a common side reaction in hydrogenation.
Method 2: Diazotization-Cyclization of Amino Alcohol Precursors
Inspired by triazolo-furo-pyridine syntheses, diazotization-cyclization offers a route to the oxazole ring. Starting with 4-amino-5-hydroxy-6-chloro-3-methylpyridine, treatment with NaNO₂ in acetic acid/water (1:1) at 0°C generates a diazonium intermediate. Intramolecular cyclization eliminates N₂, forming the oxazole ring (Scheme 1).
Optimized Conditions
-
Diazotization Agent : 0.5 N NaNO₂ (1.5 equiv)
-
Solvent : Acetic acid/H₂O (1:1)
-
Temperature : 0°C
This method avoids harsh acidic conditions, preserving the chloro group while enabling efficient ring closure.
Method 3: Multi-Component Reactions (MCRs)
The Ugi four-component reaction (4-CR) provides a modular route. Combining 6-chloro-3-methylpyridine-4-carbaldehyde, methyl isocyanide, an amine, and a carboxylic acid forms a peptoid intermediate. Post-Ugi cyclization under acidic conditions (TFA/CH₂Cl₂) yields the oxazolo-pyridine framework. While yields are moderate (50–60%), this method allows structural diversification.
Comparative Analysis of Synthetic Methods
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Catalytic Hydrogenation | 90–94% | High selectivity, minimal dechlorination | Requires specialized equipment |
| Diazotization-Cyclization | 70–75% | Mild conditions, scalable | Sensitive to precursor purity |
| Multi-Component Reaction | 50–60% | Structural flexibility | Lower yield, complex purification |
Challenges and Optimization Strategies
-
Chloro Group Stability : Platinum catalysts and low-temperature diazotization mitigate dechlorination.
-
Regioselective Cyclization : Steric directing groups (e.g., methyl at position 3) enhance oxazole formation at positions 4/5.
-
Solvent Effects : Ethanol and acetic acid improve solubility without side reactions .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole-pyridine derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring system .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₇H₅ClN₂O
- Molecular Weight : 168.58 g/mol
- SMILES Notation : CC1=NOC2=CC(=NC=C12)Cl
- InChIKey : GCSRGLDJYXQOSI-UHFFFAOYSA-N
The compound features a chlorine atom which enhances its reactivity and potential as a building block for further chemical synthesis.
Medicinal Chemistry
6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that derivatives of oxazoles exhibit significant antimicrobial properties against various pathogens. The chlorine substituent may enhance this activity by interacting with microbial enzymes or receptors .
- Antiviral Properties : Similar compounds have been explored for their ability to inhibit viral replication, making them potential candidates for antiviral drug development .
Agricultural Applications
Compounds related to oxazoles are often evaluated for their herbicidal and insecticidal activities:
- Herbicidal Activity : Research indicates that chlorinated heterocycles can exhibit herbicidal properties by disrupting plant growth processes .
- Insecticidal Activity : The structural features of this compound suggest potential effectiveness against agricultural pests.
Materials Science
The unique properties of this compound allow it to be used in developing new materials:
- Polymer Chemistry : The compound may serve as a monomer or additive in polymer formulations to enhance thermal stability or chemical resistance.
Case Studies and Literature Insights
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs in the Oxazolo[4,5-c]pyridine Family
Compounds sharing the oxazolo[4,5-c]pyridine core but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- The chlorine and methyl substituents in 6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine enhance its lipophilicity compared to the saturated or hydroxylated derivatives .
- The hydrochloride salt (CAS 1864051-65-9) is water-soluble, making it suitable for aqueous-phase reactions, unlike the neutral parent compound .
Heterocyclic Variants: Oxazolo vs. Imidazo/Thiazolo Pyridines
Compounds with alternative heterocyclic systems demonstrate divergent reactivities and biological activities:
Key Observations :
- Oxazolo[4,5-b]pyridine derivatives are synthesized in higher yields (70–71%) using polyphosphoric acid (PPA) compared to oxazolo[4,5-c]pyridines, which require optimized conditions .
SIRT1 Activation :
- Oxazolo[4,5-b]pyridine derivatives (e.g., SRT1720) are reported as potent SIRT1 activators, though controversies exist regarding substrate specificity .
Enzyme Inhibition :
- Autotaxin inhibitors incorporating 3-hydroxy-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine demonstrate nanomolar potency (IC₅₀ = 0.01 µM), highlighting the importance of partial saturation for enzyme binding .
Biological Activity
6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . Its structure can be represented using the following SMILES notation: CC1=NOC2=CC(=NC=C12)Cl. The InChI key for this compound is GCSRGLDJYXQOSI-UHFFFAOYSA-N .
The biological activity of oxazolo compounds often involves the inhibition of critical enzymes and pathways associated with cancer progression. For example, some derivatives have been identified as inhibitors of VEGFR-2 and other kinases that play roles in tumor growth and metastasis . The presence of chlorine and methyl groups in the structure may enhance these inhibitory effects by increasing lipophilicity and improving binding affinity to target proteins.
Antimicrobial Activity
Compounds within the oxazolo family have also been explored for their antimicrobial properties. Research has shown that modifications such as halogenation (e.g., chlorine substitution) can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial potential .
Data Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Potential cytotoxicity against tumor cells; inhibition of cancer pathways | |
| Antimicrobial | Enhanced activity against Gram-positive and Gram-negative bacteria |
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been extensively studied. For example:
- Imidazo[4,5-b]pyridines : These compounds have shown moderate to high PARP inhibitory activity (IC50 values ranging from 8.6 nM to 0.082 µM), indicating their potential in cancer therapy .
- Oxazolo Derivatives : Various derivatives have been reported to activate caspase cascades or inhibit angiogenesis, contributing to their anticancer effects .
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Observed Signal (δ/ppm or m/z) | Reference |
|---|---|---|
| H NMR | 2.45 (s, 3H, CH) | |
| C NMR | 160.1 (C=O) | |
| LC-MS (ESI+) | 183.05 [M+H] |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chlorination Temp | 105–110°C | >90% conversion |
| Solvent (Sulfonylation) | Dioxane | 85–90% yield |
| Catalyst (POCl) | MeNPh | Reduces side reactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
